molecular formula C12H15NO3 B14853706 (R)-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

(R)-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B14853706
M. Wt: 221.25 g/mol
InChI Key: FTNDQAPFRVRLGU-GMTAPVOTSA-N
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Description

®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a chiral amino acid derivative The compound’s structure includes a tetrahydronaphthalene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a ketone. The reaction typically requires a catalyst, such as zinc, and is carried out under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, NaBH4 for reduction, and acyl chlorides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral centers.

Major Products

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is used as a chiral building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids. It can serve as a model compound for understanding the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has potential applications as a pharmaceutical intermediate. Its chiral nature makes it a valuable component in the synthesis of drugs that require specific enantiomeric forms for efficacy and safety.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to fit into specific binding sites, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acid derivatives, such as (S)-2-Amino-2-((1R,2S)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid and ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)propionic acid .

Uniqueness

What sets ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid apart is its specific stereochemistry, which imparts unique properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and chiral environments.

Conclusion

®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2R)-2-amino-2-[(1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid

InChI

InChI=1S/C12H15NO3/c13-10(12(15)16)9-6-5-7-3-1-2-4-8(7)11(9)14/h1-4,9-11,14H,5-6,13H2,(H,15,16)/t9-,10-,11-/m1/s1

InChI Key

FTNDQAPFRVRLGU-GMTAPVOTSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]([C@H]1[C@H](C(=O)O)N)O

Canonical SMILES

C1CC2=CC=CC=C2C(C1C(C(=O)O)N)O

Origin of Product

United States

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